3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-9-11-2-1-3-12(8-11)15(19)17-6-4-14(18)13-5-7-20-10-13/h1-3,5,7-8,10,14,18H,4,6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRYNHALLIIWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC(C2=COC=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves the reaction of 3-(furan-3-yl)-3-hydroxypropylamine with 3-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-Amino-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The benzamide moiety can form hydrogen bonds with various biological targets, influencing their activity.
Comparison with Similar Compounds
2-Bromo-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide
- Structural Differences: Substitution on benzamide: 2-bromo vs. 3-cyano. Furan position: 2-yl vs. 3-yl.
- Molecular Formula: C₁₄H₁₄BrNO₃ (vs. C₁₄H₁₄N₂O₃ for the target compound).
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b)
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide
- Structural Differences :
- Substituent: Pyrazolyl group replaces the hydroxypropyl-furan moiety.
- Molecular Formula : C₂₃H₁₆N₄O (vs. C₁₄H₁₄N₂O₃).
- Key Data : Purity 97%; CAS 781652-57-1 .
- Implications : The bulky pyrazole ring may reduce conformational flexibility but increase aromatic interactions in biological targets.
Agrochemical Derivatives
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Substituents: Trifluoromethyl and isopropoxy groups. Use: Fungicide . Comparison: The trifluoromethyl group enhances stability and bioactivity in pesticides, whereas the cyano-furan combination in the target compound may prioritize different modes of action.
Pharmacological Derivatives
- 3-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide: Substituents: Fluoro, indolin-ethyl linker.
Biological Activity
3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.
Chemical Structure and Properties
The chemical structure of this compound includes a benzamide core with a cyano group and a furan-3-yl substituent. This unique structure is believed to contribute to its diverse biological activities.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets such as enzymes and receptors, potentially modulating their activity. The presence of the furan moiety may enhance binding affinity to biological targets, while the cyano group could influence the compound's reactivity and stability.
Anticancer Activity
The compound has been explored for its anticancer potential. Benzamide derivatives, in general, have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Although direct studies on this specific compound are sparse, related compounds have demonstrated significant cytotoxicity against various cancer cell lines.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of benzamide derivatives found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting promising anticancer activity.
- Animal Models : In preclinical trials using animal models, benzamide derivatives showed effectiveness in reducing tumor growth and enhancing survival rates in treated groups compared to controls .
Comparative Analysis
The following table summarizes the biological activities of several related compounds compared to this compound:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| 4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide | 10 | 5 |
| N-(Cyanomethyl)-4-fluorobenzamide | 8 | 7 |
| 4-cyano-N-[2-(pyridin-2-yl)-2-hydroxypropyl]benzamide | 12 | 6 |
| This compound | Pending Further Study | Pending Further Study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
